molecular formula C15H14BrN5O3 B2405356 2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 313470-22-3

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No. B2405356
M. Wt: 392.213
InChI Key: HUBWQKBHBPIZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide” is a unique chemical with the linear formula C15H13BrN4O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H13BrN4O4 . The molecular weight is 393.199 .

Scientific Research Applications

Biological Effects of Related Compounds

Kennedy (2001) provided a comprehensive update on the biological effects of acetamide and its derivatives. While the specific compound was not addressed, the study discussed the substantial commercial importance of similar chemicals and the varied biological consequences of exposure in humans. It emphasized that the biological responses to these chemicals vary both qualitatively and quantitatively and that recent data have considerably enhanced our understanding of their biological impact (Kennedy, 2001).

Chemistry and Pharmacology of Non-fentanyl Synthetic Opioids

Sharma et al. (2018) reviewed the chemistry and pharmacology of non-fentanyl synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. Although the specific compound was not directly studied, the review provided insights into the emergence of related compounds as substances of abuse and highlighted the need for pre-emptive research and early detection methods (Sharma et al., 2018).

Importance of Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides

Ostrowski (2022) highlighted the significance of furanyl- and thienyl-substituted nucleobases, nucleosides, and their analogues in medicinal chemistry. The review showcased the importance of heteroaryl substituents in purine and pyrimidine derivatives, discussing various modifications made to the lead compound structure to optimize antiviral, antitumor, antimycobacterial, or antiparkinsonian action. This indicates the potential relevance of structural modifications in compounds similar to the one for therapeutic applications (Ostrowski, 2022).

Thiophene Analogues and Carcinogenicity

Ashby et al. (1978) conducted an in-depth study on the thiophene analogues of benzidine and 4-aminobiphenyl, evaluating their potential carcinogenicity. The research synthesized and evaluated compounds similar in structure to the compound , shedding light on the biological activity and potential risks associated with such structures (Ashby et al., 1978).

Degradation of Acetaminophen and Implications

Qutob et al. (2022) reviewed the degradation of acetaminophen by advanced oxidation processes, discussing different by-products, biotoxicity, and proposed degradation pathways. This study could provide insights into the environmental and health implications of compounds with structural similarities to the compound (Qutob et al., 2022).

properties

IUPAC Name

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxopurin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN5O3/c1-19-12-11(13(23)21(15(19)24)8-10(17)22)20(14(16)18-12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBWQKBHBPIZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N(C(=N2)Br)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>58.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646745
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(7-benzyl-8-bromo-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

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